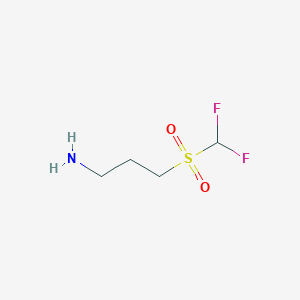

3-((Difluoromethyl)sulfonyl)propan-1-amine

CAS No.:

Cat. No.: VC18157540

Molecular Formula: C4H9F2NO2S

Molecular Weight: 173.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9F2NO2S |

|---|---|

| Molecular Weight | 173.18 g/mol |

| IUPAC Name | 3-(difluoromethylsulfonyl)propan-1-amine |

| Standard InChI | InChI=1S/C4H9F2NO2S/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2 |

| Standard InChI Key | FZRAZPDBGURATC-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)CS(=O)(=O)C(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-((Difluoromethyl)sulfonyl)propan-1-amine is C₄H₉F₂NO₂S, with a molecular weight of 173.18 g/mol . The structure comprises:

-

A propan-1-amine backbone (CH₂CH₂CH₂NH₂).

-

A difluoromethylsulfonyl group (-SO₂CF₂H) attached to the terminal carbon of the propane chain.

The sulfonyl group (-SO₂-) enhances electrophilicity, while the difluoromethyl moiety (-CF₂H) contributes to metabolic stability and lipophilicity. Chirality is absent due to the symmetric difluoromethyl group, simplifying synthetic routes compared to stereoisomeric analogs.

Physical and Chemical Properties

Key physicochemical parameters include:

The flash point of 153.8°C, inferred from the related compound 3-(methylsulfonyl)propan-1-amine hydrochloride , suggests moderate flammability. The logP value (~1.96) indicates balanced lipophilicity, favorable for membrane permeability in drug candidates.

Synthesis and Preparation

Reaction Pathways

The primary synthesis route involves:

-

Sulfonation: Reacting difluoromethyl sulfonyl chloride (ClSO₂CF₂H) with propan-1-amine (CH₂CH₂CH₂NH₂) in anhydrous dichloromethane.

-

Deprotonation: A base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction to completion .

-

Purification: Column chromatography or recrystallization isolates the product.

Optimization Factors:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility .

-

Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine ensures high yield.

Industrial-Scale Production

Batch reactors are typically employed, with continuous flow systems under exploration for improved efficiency. Critical challenges include:

-

Byproduct Management: HCl generation necessitates corrosion-resistant equipment.

-

Purity Standards: HPLC and NMR validate >95% purity for pharmaceutical intermediates .

Applications in Medicinal Chemistry

Fluorination Strategies

The difluoromethyl group (-CF₂H) is prized for:

-

Metabolic Stability: Resistance to cytochrome P450 oxidation, prolonging drug half-life.

-

Electrophilicity: Participates in covalent binding with target proteins (e.g., kinases) .

Pharmacological and Toxicological Profile

Bioavailability and Metabolism

-

Oral Absorption: Enhanced by moderate logP (~1.96), though in vivo data are lacking .

-

Hepatic Metabolism: Predicted to undergo Phase I oxidation (CYP3A4) and Phase II glucuronidation.

Industrial and Materials Science Applications

Polymer Chemistry

Sulfonyl groups improve thermal stability in polymers. Potential uses include:

-

High-Performance Plastics: As crosslinking agents or stabilizers.

-

Ion-Exchange Membranes: Sulfonic acid derivatives for fuel cells .

Agrochemicals

Fluorinated amines are precursors to herbicides and fungicides. The difluoromethyl group may enhance soil persistence.

Future Perspectives

Drug Discovery Opportunities

-

Covalent Inhibitors: Exploiting the sulfonyl group for targeted covalent modulation .

-

PROTACs: Incorporating the amine for E3 ligase recruitment.

Sustainability Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume